An In-depth Technical Guide to (2,6-Dichloro-3-nitrophenyl)methanol for Advanced Research and Development
An In-depth Technical Guide to (2,6-Dichloro-3-nitrophenyl)methanol for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of (2,6-Dichloro-3-nitrophenyl)methanol (CAS No. 160647-01-8). It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, characterization, reactivity, and strategic application in the synthesis of complex molecular architectures.
Introduction and Strategic Importance
(2,6-Dichloro-3-nitrophenyl)methanol is a highly functionalized aromatic building block. Its strategic importance in organic synthesis and drug discovery stems from the orthogonal reactivity of its three key functional groups: a primary benzylic alcohol, a nitro group, and a sterically hindered dichlorinated phenyl ring. This unique combination allows for sequential, selective transformations, making it a valuable starting material for the synthesis of complex nitrogen-containing heterocyclic compounds and other molecular scaffolds of pharmaceutical interest. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aromatic ring and the benzylic alcohol, a central theme that will be explored throughout this guide.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. The key properties of (2,6-Dichloro-3-nitrophenyl)methanol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 160647-01-8 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |
| Molecular Weight | 222.03 g/mol | [1] |
| Melting Point | 107-108 °C | |
| Appearance | Not specified, likely a solid at room temperature | |
| Boiling Point | 371.9±37.0 °C (Predicted) | |
| Exact Mass | 220.96465 Da | [1] |
| XLogP3 | 2.1 (Predicted) | [1] |
Structural Representation
The structure of (2,6-Dichloro-3-nitrophenyl)methanol, with its key functional groups, is depicted below.
Caption: Chemical structure of (2,6-Dichloro-3-nitrophenyl)methanol.
Synthesis and Purification Strategies
Proposed Synthetic Pathway: Reduction of 2,6-Dichloro-3-nitrobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis.[2] For this specific substrate, a mild reducing agent is required to avoid the concomitant reduction of the nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its excellent chemoselectivity for aldehydes and ketones in the presence of nitro groups.[3]
Caption: Proposed synthesis of the target compound via selective reduction.
Experimental Protocol: A Guideline
The following protocol is a generalized procedure based on the reduction of similar substituted nitrobenzaldehydes and should be optimized for the specific substrate.[3]
Materials:
-
2,6-Dichloro-3-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol. The concentration should be adjusted to ensure complete dissolution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the reducing agent.
-
Reduction: To the cooled, stirring solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes. The slow addition helps to maintain the temperature and prevent runaway reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours at 0 °C.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer twice more with dichloromethane.
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure (2,6-Dichloro-3-nitrophenyl)methanol.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are recommended, with expected results based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.[4]
-
¹H NMR:
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the phenyl ring. The strong electron-withdrawing effects of the nitro and chloro groups will shift these protons downfield.
-
Benzylic Protons (2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the -CH₂- group, typically in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (1H): A broad singlet is expected for the -OH proton, the chemical shift of which is concentration-dependent but often appears between δ 2.0-4.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.
-
Benzylic Carbon (1C): A signal for the -CH₂OH carbon is expected around δ 60-65 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. Predicted mass-to-charge ratios (m/z) for various adducts under electrospray ionization (ESI) are available.
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.97193 |
| [M+Na]⁺ | 243.95387 |
| [M-H]⁻ | 219.95737 |
| [M+NH₄]⁺ | 238.99847 |
Data sourced from PubChemLite.
Reactivity Profile and Synthetic Utility
The synthetic utility of (2,6-Dichloro-3-nitrophenyl)methanol is derived from the distinct reactivity of its functional groups.
Caption: Reactivity map of (2,6-Dichloro-3-nitrophenyl)methanol.
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Benzylic Alcohol: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This transformation is often a key step in building more complex structures. The hydroxyl group can also be converted into a good leaving group (e.g., mesylate, tosylate) or directly substituted to form benzyl halides, which are excellent electrophiles for alkylation reactions.
-
Nitro Group: The nitro group is a versatile functional handle. Its primary role is often as a precursor to an aniline via reduction. A wide variety of reducing agents can be employed, such as H₂ with a palladium catalyst, or metals like iron or tin in acidic media.[5] The resulting aniline is a key nucleophile for the formation of amides, sulfonamides, and for the construction of nitrogen-containing heterocycles.
-
Dichlorinated Aromatic Ring: The two chlorine atoms and the nitro group are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they activate the ring towards nucleophilic aromatic substitution (NAS), although the steric hindrance from the ortho-chloro substituents may require forcing conditions.
Application in Drug Discovery and Development
While direct citation of (2,6-Dichloro-3-nitrophenyl)methanol in the synthesis of a marketed drug is not prominent, its value lies in its role as a scaffold for creating libraries of novel compounds for biological screening. The ability to selectively manipulate the alcohol and nitro functionalities allows for the generation of diverse molecular structures from a single starting material.
For example, the reduction of the nitro group to an amine, followed by acylation with a library of carboxylic acids, and subsequent oxidation of the benzylic alcohol to an aldehyde, provides a route to a wide array of substituted aminobenzaldehydes. These can then undergo further reactions, such as reductive amination or cyclization reactions, to build complex heterocyclic systems—a common motif in many drug molecules. This strategic approach is central to modern medicinal chemistry and accelerates the drug discovery process.[6]
Safety and Handling
(2,6-Dichloro-3-nitrophenyl)methanol is classified as a hazardous substance and must be handled with appropriate precautions.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
(2,6-Dichloro-3-nitrophenyl)methanol is a potent and versatile chemical intermediate for advanced organic synthesis. Its highly functionalized structure provides multiple avenues for chemical modification, making it an ideal starting point for the construction of novel and complex molecules. A clear understanding of its physicochemical properties, synthetic routes, and reactivity profile, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully leverage its synthetic potential.
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